molecular formula C17H19F3N4O2 B6458301 4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2549003-11-2

4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

Numéro de catalogue: B6458301
Numéro CAS: 2549003-11-2
Poids moléculaire: 368.35 g/mol
Clé InChI: ZGKIBMVSXUWFQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine (CAS: 2201782-91-2) is a pyrimidine derivative with a molecular formula of C₁₇H₁₉F₃N₄O₂ and a molecular weight of 368.35 g/mol. Its structure features a methoxy group at position 4 of the pyrimidine ring and a piperidin-1-yl group at position 6, further substituted with a pyridinyloxymethyl chain containing a trifluoromethyl group.

Pyrimidine derivatives are widely studied for their biological activities, including anticancer, antiviral, and anti-inflammatory properties. The structural flexibility of the piperidine ring and the electronic effects of substituents like methoxy and trifluoromethyl groups are critical for modulating receptor binding and pharmacokinetic profiles .

Propriétés

IUPAC Name

4-methoxy-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-25-16-9-14(21-11-22-16)24-7-5-12(6-8-24)10-26-15-4-2-3-13(23-15)17(18,19)20/h2-4,9,11-12H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKIBMVSXUWFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-Methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H22F3N4O2C_{17}H_{22}F_{3}N_{4}O_{2} and a molecular weight of 366.39 g/mol. Its structure includes a pyrimidine core substituted with a methoxy group, a piperidine ring, and a trifluoromethyl-pyridine moiety, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC17H22F3N4O2C_{17}H_{22}F_{3}N_{4}O_{2}
Molecular Weight366.39 g/mol
Key Functional GroupsMethoxy, Trifluoromethyl, Piperidine

Research indicates that 4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine acts as a ligand in various biochemical assays. Its interactions with specific molecular targets can modulate enzyme activity and influence signaling pathways. Preliminary studies suggest anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.

Biological Activities

  • Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer Activity : Initial findings indicate that it may inhibit enzymes involved in cancer cell proliferation. This suggests that it could be explored as a therapeutic agent in oncology.
  • Enzyme Inhibition : The compound's structural features allow it to interact with various enzymes, potentially leading to modulation of metabolic pathways relevant to disease states.

Study on Anticancer Activity

A study investigated the effects of 4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine on cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM, highlighting its potential as an anticancer agent.

Enzyme Interaction Studies

In vitro assays demonstrated that the compound inhibits specific enzymes associated with tumor growth. For instance, it was found to reduce the activity of certain kinases involved in signaling pathways critical for cancer cell survival.

Comparative Analysis with Similar Compounds

Several compounds with structural similarities were analyzed to understand the unique properties of 4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine:

Compound NameKey FeaturesBiological Activity
5-Methoxy-2-[1-(3-trifluoromethyl)-piperidinyl]-pyrimidineExplored for anti-inflammatory propertiesModerate activity against inflammation
6-[4-(5-methoxypyrimidin)]piperidineInvestigated for its role in cancer treatmentSignificant anticancer properties
3-Methylpyridine DerivativeKnown for use in chemical synthesesLimited biological activity

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The table below highlights key structural differences and functional implications among the target compound and its analogs:

Compound Name (CAS) Molecular Formula Substituents (Position) Key Features/Applications
4-Methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine (2201782-91-2) C₁₇H₁₉F₃N₄O₂ 4-methoxy, 6-[4-(pyridinyloxymethyl)piperidinyl] Enhanced lipophilicity (trifluoromethyl), potential kinase inhibition, drug development.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 2-amine, 4-methyl, 6-piperidinyl Structural studies (crystallography), hydrogen bonding via amine group.
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine (339278-94-3) C₁₇H₂₁N₃O 2-phenyl, 4-methoxymethyl, 6-piperidinyl Lab research (non-pharmaceutical), aromatic interactions via phenyl group.
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (1491288-14-2) C₁₀H₁₁ClF₃N₃ 4-chloro, 6-[4-(trifluoromethyl)piperidinyl] Reactive chloro group (synthetic precursor), increased metabolic stability.

Key Research Findings

Electronic and Steric Effects
  • Methoxy vs. Chloro Substituents : The methoxy group in the target compound (electron-donating) enhances solubility compared to the electron-withdrawing chloro group in 4-chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine . However, the chloro group improves reactivity in nucleophilic substitution reactions, making it a versatile intermediate .
  • Trifluoromethylpyridine vs. Phenyl Groups : The trifluoromethylpyridine moiety in the target compound provides strong hydrophobic interactions and fluorine-mediated binding affinity, whereas the phenyl group in 4-(methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine favors π-π stacking but may reduce aqueous solubility .

Méthodes De Préparation

Preparation of 4-Chloro-6-Methoxypyrimidine

Selective methoxylation at position 4 is achieved via nucleophilic substitution. Treatment of 4,6-dichloropyrimidine with sodium methoxide (NaOMe) in methanol at 60–80°C for 12–24 hours yields 4-chloro-6-methoxypyrimidine (75–85% yield). This step exploits the higher reactivity of the 4-position chloride due to electronic effects.

Key Reaction Conditions

ReactantReagentSolventTemperatureYield
4,6-DichloropyrimidineNaOMe (1.2 eq)Methanol80°C, 18 h82%

Synthesis of the Piperidine Substituent

The piperidine moiety, functionalized with a trifluoromethylpyridyloxymethyl group, is synthesized separately.

Preparation of 4-(Hydroxymethyl)piperidine

Piperidine-4-methanol is commercially available or synthesized via reduction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Etherification with 6-(Trifluoromethyl)pyridin-2-ol

Williamson ether synthesis couples 4-(hydroxymethyl)piperidine with 6-(trifluoromethyl)pyridin-2-ol. Using potassium tert-butoxide (t-BuOK) as a base in toluene at 110°C for 24 hours achieves 60–70% yield. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)) in THF improve yields to 85%.

Optimized Etherification Methods

MethodBase/CatalystSolventTemperatureYield
Williamsont-BuOKToluene110°C, 24 h68%
MitsunobuDEAD, PPh₃THF25°C, 12 h87%

Coupling of Pyrimidine and Piperidine Moieties

The final step involves substituting the 6-chloro group of 4-chloro-6-methoxypyrimidine with the functionalized piperidine.

Nucleophilic Aromatic Substitution

Heating 4-chloro-6-methoxypyrimidine with 4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine in dimethylformamide (DMF) at 120°C for 48 hours in the presence of potassium carbonate (K₂CO₃) affords the target compound in 50–60% yield. Prolonged reaction times or elevated temperatures (>130°C) risk decomposition.

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination enhances efficiency. Using palladium(II) acetate (Pd(OAc)₂), XantPhos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C for 24 hours achieves 75–80% yield. This method reduces side products and improves regioselectivity.

Comparative Coupling Strategies

MethodCatalyst SystemSolventTemperatureYield
Nucleophilic SubstitutionK₂CO₃DMF120°C, 48 h55%
Buchwald-HartwigPd(OAc)₂, XantPhosToluene100°C, 24 h78%

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Pyrimidine Assembly

An alternative approach constructs the pyrimidine ring via Suzuki coupling. Reaction of 2-chloro-4-(piperidin-1-yl)pyrimidine with 6-(trifluoromethyl)pyridin-2-ylboronic acid using PdCl₂(dppf) as a catalyst in dioxane/water (4:1) at 90°C for 12 hours achieves 65% yield. This method circumvents challenges in late-stage piperidine coupling.

Reductive Amination for Piperidine Functionalization

Condensing piperidine-4-carbaldehyde with 6-(trifluoromethyl)pyridin-2-ol under reductive amination conditions (NaBH₃CN, acetic acid) forms the methyleneoxy linkage, though yields are modest (40–50%).

Optimization and Challenges

Regioselectivity in Pyrimidine Substitution

The 6-position chloride in 4-chloro-6-methoxypyrimidine is less reactive than the 4-position, necessitating vigorous conditions for substitution. Microwave-assisted synthesis (150°C, 30 min) improves reaction rates but requires careful temperature control to prevent decomposition.

Purification Challenges

The final compound’s high hydrophobicity complicates purification. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures achieves >95% purity .

Q & A

Q. What are the typical synthetic routes for 4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine?

The synthesis involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the methoxy group at the pyrimidine C4 position.
  • Coupling reactions (e.g., Mitsunobu or SN2) to attach the piperidinyloxy-methyl moiety to the pyrimidine core.
  • Protection/deprotection strategies for reactive groups (e.g., using tert-butyldimethylsilyl (TBS) for hydroxyl groups) to ensure regioselectivity .
  • Final purification via column chromatography or recrystallization. Example workflow: Pyrimidine intermediate → piperidine coupling → trifluoromethylpyridine conjugation .

Q. How is the structural integrity of this compound validated?

Key characterization methods include:

  • X-ray crystallography to confirm stereochemistry and bonding patterns .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity.
  • Mass spectrometry (HRMS/ESI) for molecular weight confirmation.
  • HPLC for purity assessment (>95% typically required for biological studies) .

Q. What in vitro models are used to screen its biological activity?

Common assays include:

  • Enzyme inhibition studies (e.g., kinase or protease assays) using fluorescence/colorimetric readouts.
  • Receptor binding assays (radioligand displacement or SPR for affinity measurements).
  • Cell viability assays (MTT or apoptosis markers) in cancer or immune cell lines .

Advanced Research Questions

Q. How can synthetic yield be optimized for the piperidine-pyrimidine coupling step?

Optimization strategies:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalyst use : Pd-based catalysts improve coupling efficiency in aryl-ether formations.
  • Temperature control : Reactions at 60–80°C balance reactivity and side-product formation.
  • Orthogonal protection : TBS or Boc groups prevent undesired side reactions during multi-step synthesis .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Dynamic NMR experiments to assess conformational flexibility (e.g., hindered rotation in trifluoromethyl groups).
  • DFT calculations (B3LYP/6-31G*) to model electronic environments and compare with experimental shifts.
  • X-ray validation to resolve ambiguities in stereochemistry .

Q. What methodologies are used to evaluate structure-activity relationships (SAR)?

SAR workflows include:

  • Systematic substitution : Replacing methoxy or trifluoromethyl groups with halogens, alkyl chains, or heterocycles.
  • Pharmacophore modeling (e.g., Schrödinger Phase) to identify critical binding motifs.
  • In silico docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) to predict binding modes .

Q. How to address poor aqueous solubility during formulation?

Strategies include:

  • Salt formation (e.g., HCl or sodium salts) for ionizable groups.
  • Co-solvent systems (PEG-400 or cyclodextrins) to enhance dissolution.
  • Prodrug design : Introducing hydrophilic moieties (e.g., phosphate esters) .

Q. What experimental designs are used for mechanistic studies?

  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Kinetic isotope effects (KIE) to probe rate-determining steps in enzymatic interactions.
  • Metabolic profiling (LC-MS) to identify active metabolites in hepatic microsomes .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational docking and experimental IC₅₀ values?

  • Conformational sampling : Ensure docking models account for protein flexibility (e.g., molecular dynamics simulations).
  • Solvent effects : Include explicit water molecules in docking grids to mimic physiological conditions.
  • Off-target screening : Validate specificity via counter-screens against related enzymes .

Q. Why might biological activity vary across cell lines despite identical treatment protocols?

  • Genetic heterogeneity : Differences in target protein expression (e.g., RT-qPCR validation).
  • Membrane permeability : Assess intracellular compound levels via LC-MS.
  • Metabolic inactivation : Use CYP450 inhibitors (e.g., ketoconazole) to stabilize the compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.